3-Chlorocarbazole

説明

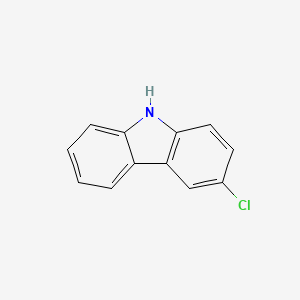

Structure

3D Structure

特性

IUPAC Name |

3-chloro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABSFELLEWZIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181766 | |

| Record name | 3-Chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-25-4 | |

| Record name | 3-Chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7F0832476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorocarbazole: Synthesis, Properties, and Applications

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, key chemical properties, and emerging applications of 3-Chlorocarbazole (CAS No: 2732-25-4), a pivotal heterocyclic scaffold in medicinal chemistry and materials science.

Introduction

Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, renowned for their wide-ranging biological activities and unique photophysical properties.[1] Within this family, halogenated carbazoles, particularly this compound, have emerged as versatile building blocks in the synthesis of complex organic molecules. Its strategic chloro-substitution offers a reactive handle for further functionalization, making it a valuable precursor in the development of novel pharmaceutical agents and advanced organic electronic materials.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and its current and potential applications in drug discovery and materials science.

Core Chemical Identity and Properties

CAS Number: 2732-25-4[4]

Molecular Formula: C₁₂H₈ClN[4]

IUPAC Name: 3-chloro-9H-carbazole[4]

The introduction of a chlorine atom at the C-3 position of the carbazole nucleus significantly influences its electronic distribution and reactivity, while preserving the core aromatic and heterocyclic character. This substitution pattern is a key determinant of its utility in further synthetic transformations.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 201.65 g/mol | [4] |

| Melting Point | 198.0 to 202.0 °C | TCI |

| Boiling Point | 388.7 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.363 g/cm³ | Alfa Chemistry |

| Appearance | White to light yellow powder/crystal | TCI |

| Solubility | Soluble in many common organic solvents. |

Synthesis of this compound: An Overview of Methodologies

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of carbazole. The electron-rich nature of the carbazole ring system makes it susceptible to attack by electrophiles, with theoretical calculations and experimental evidence indicating that the 3 and 6 positions are the most favored sites for substitution.[5]

Electrophilic Chlorination: Mechanism and Key Reagents

The mechanism of electrophilic chlorination of carbazole involves the generation of an electrophilic chlorine species that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity, yielding the chlorinated carbazole.

A variety of chlorinating agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and ease of handling. Commonly used reagents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[5]

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using N-Chlorosuccinimide (NCS)

The following protocol is a representative method for the laboratory-scale synthesis of this compound using N-chlorosuccinimide. This method is often favored for its milder reaction conditions compared to other chlorinating agents.

Materials:

-

Carbazole

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbazole in a suitable inert solvent such as dichloromethane or glacial acetic acid.

-

Addition of NCS: To the stirred solution, add N-chlorosuccinimide (typically in slight molar excess) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If using an acidic solvent, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol) to yield the final product as a crystalline solid.

Applications in Drug Discovery and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[6][7][8] The introduction of a chlorine atom, as in this compound, can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its biological activity.

While this compound itself is not a marketed drug, it serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. For instance, the general carbazole framework is a key component of the cardiovascular drug Carvedilol, although the synthesis of Carvedilol typically starts from 4-hydroxycarbazole. However, the reactivity of the chlorine atom in this compound makes it an attractive starting point for the synthesis of novel carbazole derivatives with potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights

In the broader context of carbazole derivatives, the position and nature of substituents play a critical role in their biological activity. For example, in a series of antiviral carbazole derivatives, the position of the chlorine atom was found to be a determinant of activity, which could be further enhanced by the presence of an electron-withdrawing group like a nitro group.[6] This highlights the importance of chlorinated carbazoles as scaffolds for SAR studies in the quest for new therapeutic agents.[3][8][9][10]

Role in Materials Science and Organic Electronics

The unique photophysical and electronic properties of carbazole derivatives have led to their extensive use in the field of organic electronics.[11] Carbazole-based materials are known for their excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yields, making them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[3][12]

This compound can serve as a precursor for the synthesis of more complex carbazole-based materials with tailored electronic properties. The chlorine atom can be replaced through various cross-coupling reactions to introduce different functional groups, thereby fine-tuning the electronic and photophysical characteristics of the resulting material. This synthetic versatility allows for the rational design of materials for specific applications in organic electronics.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4] It is also suspected of having long-term harmful effects on aquatic life.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined chemical identity and a range of valuable applications. Its synthesis via electrophilic chlorination of carbazole is a well-established process, and its strategic chloro-substituent provides a versatile handle for further chemical modifications. As a key building block, this compound continues to play a significant role in the exploration of new frontiers in medicinal chemistry and materials science, paving the way for the development of novel therapeutics and advanced organic electronic materials.

References

- A review on the biological potentials of carbazole and its derived products. (URL: [Link])

- On the Synthesis and Isolation of Chlorocarbazoles Obtained by Chlorin

- Synthesis of the carbazole 3. Reagents and conditions: a) 4 (1.0... (URL: [Link])

- BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - Jetir.Org. (URL: [Link])

- Efficient synthesis of 3-aminocarbazoles from N-sulfonyl-1,2,3-triazoles and 2-alkenylindole - Indian Academy of Sciences. (URL: [Link])

- Synthesis and evaluation of biological activity of some novel carbazole deriv

- Characterization of the reactivity and chlorinated products of carbazole during aqueous ... - PubMed. (URL: [Link])

- A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)

- A review on the biological potentials of carbazole and its derived products - ResearchG

- This compound | C12H8ClN | CID 520302 - PubChem - NIH. (URL: [Link])

- Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects - MOST Wiedzy. (URL: [Link])

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PubMed Central. (URL: [Link])

- Degradative fate of this compound and 3,6-dichlorocarbazole in soil - PubMed. (URL: [Link])

- 3,3'-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. (URL: [Link])

- Drug precursors - Wikipedia. (URL: [Link])

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

- The Role of 3,3'-Bicarbazole in Advancing Organic Electronics. (URL: [Link])

- Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed. (URL: [Link])

- Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity - MDPI. (URL: [Link])

- Synergistic Structural Degradation and Electronic Penalties in Fluorinated Carbazole-Based Nanoporous Organic Polymers Compromising C2H2/CO2 Separ

- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

- Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole - MDPI. (URL: [Link])

- Synthesis and QSAR studies of some novel disubstituted 1,2,4-triazoles as antimicrobial agents - ResearchG

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | CoLab. (URL: [Link])

Sources

- 1. Degradative fate of this compound and 3,6-dichlorocarbazole in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C12H8ClN | CID 520302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemcom.com [echemcom.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic Structural Degradation and Electronic Penalties in Fluorinated Carbazole-Based Nanoporous Organic Polymers Compromising C2H2/CO2 Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug precursors - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 3-Chlorocarbazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 3-Chlorocarbazole, a halogenated derivative of carbazole. The carbazole scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents. Understanding the spectroscopic properties of its derivatives is crucial for chemical synthesis, structural elucidation, and quality control in drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and chemical behavior.

Molecular Structure and Spectroscopic Overview

This compound (C₁₂H₈ClN) is a tricyclic aromatic compound with a chlorine atom substituted on the carbazole ring. The numbering of the carbazole ring system is crucial for the correct assignment of spectroscopic signals.

Chemical Structure of this compound:

Spectroscopic analysis provides a detailed fingerprint of this molecule. ¹H and ¹³C NMR spectroscopy reveal the electronic environment of the hydrogen and carbon atoms, respectively. IR spectroscopy identifies the characteristic vibrational modes of the functional groups present, and mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the anisotropic effects of the aromatic rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 7.50 - 7.60 | d | ~8.0 |

| H-2 | 7.20 - 7.30 | dd | ~8.0, ~1.5 |

| H-4 | 8.00 - 8.10 | d | ~1.5 |

| H-5 | 7.60 - 7.70 | d | ~8.0 |

| H-6 | 7.15 - 7.25 | t | ~7.5 |

| H-7 | 7.35 - 7.45 | t | ~7.5 |

| H-8 | 8.10 - 8.20 | d | ~8.0 |

| N-H | 8.20 - 8.30 | br s | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer frequency used.

Interpretation: The downfield shift of H-4 is attributed to the deshielding effect of the adjacent chlorine atom. The protons on the unsubstituted benzene ring (H-5, H-6, H-7, H-8) show a typical coupling pattern for a four-spin system. The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 111.9 |

| C-2 | 120.5 |

| C-3 | 124.5 |

| C-4 | 120.0 |

| C-4a | 122.3 |

| C-5 | 126.3 |

| C-6 | 119.3 |

| C-7 | 120.9 |

| C-8 | 111.2 |

| C-8a | 138.4 |

| C-9a | 139.8 |

| C-5a | 123.7 |

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Interpretation: The carbon atom bearing the chlorine (C-3) is observed at a chemical shift influenced by the halogen's electronegativity. The quaternary carbons (C-4a, C-5a, C-8a, and C-9a) are typically observed as weaker signals.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 201 | 100 | [M]⁺ (³⁵Cl) |

| 203 | ~33 | [M]⁺ (³⁷Cl) |

| 166 | Moderate | [M - Cl]⁺ |

| 139 | Moderate | [M - Cl - HCN]⁺ |

Interpretation: The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 201, corresponding to the molecule containing the ³⁵Cl isotope. The isotopic peak [M+2]⁺ at m/z 203, with an intensity of approximately one-third of the molecular ion peak, is characteristic of the presence of a single chlorine atom (natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1).

The fragmentation pattern includes the loss of a chlorine radical to form the ion at m/z 166. Subsequent loss of hydrogen cyanide (HCN) from the carbazole ring leads to the fragment at m/z 139.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds like this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280-300 °C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR, ¹³C NMR, FT-IR, and MS data are consistent with the proposed structure and offer a valuable reference for researchers in the fields of medicinal chemistry, materials science, and environmental analysis. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectroscopic data for this and related compounds.

References

- PubChem. This compound.

- SpectraBase. This compound. Wiley-VCH GmbH. [Link]

- Bonesi, S. M., & Erra-Balsells, R. (1997). On the Synthesis and Isolation of Chlorocarbazoles Obtained by Chlorination of Carbazoles. Journal of Heterocyclic Chemistry, 34(3), 877-889. [Link]

Sources

A Technical Guide to the Photophysical and Electrochemical Properties of 3-Chlorocarbazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core photophysical and electrochemical characteristics of 3-Chlorocarbazole, a key heterocyclic aromatic compound. Designed for researchers, scientists, and professionals in materials science and drug development, this document synthesizes fundamental principles with practical, field-proven experimental protocols. We delve into the electronic absorption (UV-Vis) and fluorescence emission properties, elucidating the influence of the chloro-substituent on the carbazole scaffold. Furthermore, we explore the electrochemical behavior through cyclic voltammetry, enabling the determination of frontier molecular orbital (HOMO/LUMO) energy levels. Each section is supported by detailed, step-by-step methodologies, data interpretation guidelines, and authoritative citations to ensure scientific integrity and reproducibility. The aim is to equip the reader with the foundational knowledge and practical tools necessary to effectively utilize and characterize this compound in advanced applications.

Introduction to this compound

Carbazole and its derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their rigid, electron-rich planar structure which imparts excellent thermal stability and charge-transport capabilities.[1] this compound (C₁₂H₈ClN) is a halogenated derivative of the carbazole scaffold where a chlorine atom is substituted at the C3 position. This substitution is significant; the chlorine atom, being an electronegative and versatile synthetic handle, modulates the electronic and steric properties of the parent carbazole molecule.

The chlorination of carbazole is an electrophilic aromatic substitution reaction.[2][3] Theoretical calculations have shown that chlorination preferentially occurs at the C3 and C6 positions, making this compound and 3,6-Dichlorocarbazole the most stable and predominant products.[3][4] This targeted functionalization is crucial as it allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] Understanding these properties is paramount for its application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a building block for complex pharmaceutical agents.

Photophysical Properties

The photophysical behavior of a molecule describes its interaction with light, specifically the processes of absorption and emission. For this compound, these properties are dictated by the π-conjugated system of the carbazole core, subtly influenced by the electronic effects of the chlorine substituent.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about the electronic transitions within a molecule. Substituted carbazoles typically display strong absorption bands in the UV region, corresponding to π-π* electronic transitions.[1]

For this compound, the maximum absorption wavelength (λmax) is observed in the near-ultraviolet region. Studies have reported a λmax at approximately 295 nm .[4][5] This absorption profile indicates that the molecule is likely to be sensitive to UV light, a critical consideration for applications where photostability is a concern, such as in organic electronics or for its environmental fate where it may undergo photodegradation.[4][5][6] The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a given wavelength, has been determined in acetonitrile to be 18,573 L mol⁻¹ cm⁻¹.[4]

The choice of solvent can influence the absorption maxima due to solvatochromic effects, where the polarity of the solvent can stabilize the ground or excited state differently.[7] Therefore, it is crucial to report the solvent used when presenting UV-Vis data.

Fluorescence Emission Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. Carbazole derivatives are well-known for their fluorescent properties.[8][9] Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence, typically characterized by its emission wavelength (λem), quantum yield (ΦF), and Stokes shift.

-

Emission Wavelength (λem): The peak of the fluorescence spectrum. For the parent carbazole, emission is typically observed around 359.5 nm when excited at 310 nm in ethanol.[8] The chloro-substitution may cause a slight shift in this emission.

-

Quantum Yield (ΦF): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. It is a critical parameter for applications in OLEDs and fluorescent probes.

-

Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often desirable in fluorescence imaging to minimize self-absorption and improve signal-to-noise ratio.

The fluorescence of carbazoles can be quenched by various analytes, a property exploited in chemical sensing applications.[8]

Electrochemical Properties

The electrochemical properties of this compound govern its ability to accept or donate electrons. These characteristics are fundamental to its performance in electronic devices, where it may function as a hole-transporting or host material.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of molecules. By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials of a compound. For carbazole derivatives, the first oxidation is typically a reversible or quasi-reversible process corresponding to the removal of an electron from the nitrogen-centered HOMO.[10][11]

From the onset potential of the first oxidation wave (E_ox^onset), the HOMO energy level can be estimated using empirical formulas that correlate the electrochemical potential to the vacuum energy level. A common relationship uses the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external or internal standard.

HOMO (eV) = -[E_ox^onset (vs Fc/Fc⁺) + 4.8]

The LUMO energy level can then be calculated from the HOMO level and the optical bandgap (E_g^opt), which is determined from the onset of the UV-Vis absorption spectrum:

LUMO (eV) = HOMO (eV) + E_g^opt (eV)

where E_g^opt (eV) = 1240 / λ_onset (nm)

These frontier molecular orbital energies are critical parameters that determine the charge injection barriers and transport properties in organic electronic devices.[12][13] The HOMO-LUMO gap also influences the color and efficiency of light emission.[12]

Experimental Protocols & Data

To ensure scientific integrity, the following sections provide detailed methodologies for characterizing this compound.

Data Summary

The following table summarizes key photophysical and electrochemical data for this compound based on available literature.

| Property | Symbol | Value | Solvent/Conditions | Reference |

| Photophysical Properties | ||||

| Max. Absorption Wavelength | λ_max | ~295 nm | Acetonitrile/Water | [4][5] |

| Molar Extinction Coefficient | ε | 18,573 L mol⁻¹ cm⁻¹ | Acetonitrile | [4] |

| Electrochemical Properties | ||||

| Oxidation Potential | E_ox | Data not available in search results | Typically CH₂Cl₂ or ACN with supporting electrolyte | |

| HOMO Energy Level | E_HOMO | Data not available in search results | Calculated from E_ox | |

| LUMO Energy Level | E_LUMO | Data not available in search results | Calculated from HOMO and E_g^opt |

Note: Specific electrochemical data for this compound was not found in the initial search. The protocols below describe the standard methods to obtain this data.

Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Protocol: UV-Vis Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, or THF)

-

Dual-beam UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes (matched pair)

-

Volumetric flasks and micropipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 1-2 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a stock solution of known concentration (e.g., 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M. The goal is to prepare solutions with absorbance values between 0.3 and 0.85 for optimal accuracy.[7]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with that solution. Place it back in the sample holder and record the absorption spectrum.

-

Repeat for all Concentrations: Repeat step 5 for all prepared dilutions, moving from the lowest to the highest concentration.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

To calculate the molar extinction coefficient (ε), use the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length (1 cm). Plot A vs. c; the slope of the resulting line is ε.

-

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of this compound and estimate its HOMO energy level.

Materials:

-

This compound (~1-2 mM solution)

-

Anhydrous, degassed electrochemical grade solvent (e.g., Dichloromethane or Acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Ferrocene (for use as an internal standard)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

-

Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of this compound (~1 mM) and the supporting electrolyte (0.1 M) in the anhydrous solvent.

-

Deoxygenation: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Measurement:

-

Run a cyclic voltammogram of the solvent and electrolyte alone to establish the electrochemical window.

-

Add the this compound solution. Set the potential range to scan anodically (positive direction) to observe the oxidation. A typical scan rate is 100 mV/s.[13]

-

Record the voltammogram. If the oxidation appears reversible, vary the scan rate to confirm the nature of the redox process.

-

-

Internal Standard Calibration: After recording the data for the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The Fc/Fc⁺ couple has a well-defined, reversible redox wave.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox^onset) by finding the intersection of the tangent to the rising oxidation peak and the baseline current.

-

Reference this potential to the Fc/Fc⁺ couple.

-

Calculate the HOMO energy level using the formula provided in Section 3.1.

-

Structure-Property Relationships

The properties of this compound can be understood by considering its molecular structure.

Caption: Structure-Property Relationship Diagram.

-

Carbazole Core: The rigid, planar carbazole ring system provides a large π-conjugated platform, which is responsible for the strong UV absorption and fluorescence. The nitrogen atom is electron-rich, making the carbazole moiety a good hole-transporter (electron donor).[1]

-

Chlorine Substituent: The chlorine atom at the 3-position exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the carbazole ring through the sigma bond network. This effect tends to stabilize the HOMO, making the molecule slightly more difficult to oxidize compared to unsubstituted carbazole.

-

Mesomeric Effect (+M): The lone pairs on the chlorine atom can be delocalized into the π-system of the ring. This effect donates electron density and would destabilize the HOMO.

-

Typically, for halogens, the inductive effect dominates, leading to a stabilization of the HOMO level and a slight blue-shift in the absorption spectrum compared to the parent carbazole. This fine-tuning capability is what makes halogenated carbazoles valuable building blocks.

Conclusion

This compound is a versatile molecular scaffold whose photophysical and electrochemical properties are defined by its rigid carbazole core and the electronic influence of the C3 chloro-substituent. It exhibits strong absorption in the near-UV range and is expected to be fluorescent, making it a candidate for optoelectronic applications. Its redox behavior, accessible through cyclic voltammetry, allows for the determination of its frontier molecular orbital energies, which are critical for designing efficient charge-transporting materials. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers to accurately characterize this compound and strategically employ it in the development of next-generation organic materials and pharmaceuticals.

References

- Moody, C. J., & Talbi, K. (1997). On the Synthesis and Isolation of Chlorocarbazoles Obtained by Chlorination of Carbazoles. Journal of Heterocyclic Chemistry, 34(3), 885-889. [Link]

- PrepChem. (n.d.). Synthesis of 3-Bromocarbazole.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Isolation of Chlorocarbazoles Obtained by Chlorination of Carbazoles.

- Tröbs, M., et al. (2011). Degradative fate of this compound and 3,6-dichlorocarbazole in soil. ResearchGate.

- Mumbo, J., et al. (2017). Photodegradative fate and potential phototoxic products of bromocarbazoles and chlorocarbazoles in water. ResearchGate.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Google Patents. (n.d.). CN109232383B - Method for synthesizing 4-bromocarbazole.

- Wikipedia. (n.d.). HOMO and LUMO.

- Zoex. (2017). Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination.

- Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

- ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies.

- ResearchGate. (n.d.). The calculated HOMO and LUMO energy levels for various carbazole-based molecules.

- ResearchGate. (n.d.). HOMO/LUMO energy levels of the carbazole.

- ResearchGate. (n.d.). Cyclic Voltammetry of the c-series carbazole.

- Kumar, S., et al. (2021). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Scientific Reports, 11(1), 1-15. [Link]

- Al-Hamdani, A. A. S., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules, 27(15), 4991. [Link]

- Yamin, B. M., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE. Malaysian Journal of Chemistry.

- Tröbs, M., et al. (2011). Degradative fate of this compound and 3,6-dichlorocarbazole in soil. PubMed.

- Thadke, S. A., et al. (2019). Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. Organic & Biomolecular Chemistry, 17(1), 108-116. [Link]

- Mumbo, J., et al. (2017). Photodegradation of this compound in water under irradiation. ResearchGate.

- El-Shishtawy, R. M., et al. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 8, 1034-1048. [Link]

- ResearchGate. (n.d.). (A) UV‐Vis. absorption spectra of S1‐3 in CHCl3.(B) PL emission spectra of S1‐3 in CHCl3.

- Lee, J. Y., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 209-218. [Link]

- Lichtenthaler, H. K. (2001). Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. Current Protocols in Food Analytical Chemistry. [Link]

- ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF.

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- Chen, S. J., et al. (2021).

- Ghorai, A., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. RSC Advances, 13(19), 12891-12898. [Link]

- Hsiao, S. H., & Hsueh, J. C. (2015). Electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles from di(carbazol-9-yl)-substituted triphenylamine and N-phenylcarbazole derivatives. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. On the Synthesis and Isolation of Chlorocarbazoles Obtained by Chlorination of Carbazoles - Lookchem [lookchem.com]

- 3. zoex.com [zoex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. fdbio-rptu.de [fdbio-rptu.de]

- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 13. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 14. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Chlorocarbazole in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorocarbazole is a key heterocyclic aromatic compound utilized in the synthesis of pharmaceuticals, organic electronics, and functional dyes. A comprehensive understanding of its solubility in various organic solvents is fundamental to its application, governing critical processes from reaction kinetics and purification to formulation and final product efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and solvent properties. It presents a predicted qualitative solubility profile and, most critically, furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. This guide is designed to empower researchers to make informed solvent selection decisions and to generate reliable, in-house solubility data, thereby accelerating research and development timelines.

Introduction: The Significance of this compound and Its Solubility

This compound, a halogenated derivative of carbazole, serves as a vital building block in organic synthesis. Its rigid, planar structure and unique electronic properties make it a sought-after intermediate in the development of novel therapeutic agents and advanced materials. The solubility of this compound is not merely a physical property; it is a critical parameter that dictates its utility. In drug development, solubility directly impacts bioavailability and the feasibility of formulation strategies. In materials science, it governs the ability to process and deposit thin films for electronic devices. Therefore, a thorough understanding of its behavior in different solvent environments is indispensable for optimizing synthetic pathways, designing effective purification methods like recrystallization, and ensuring consistent product performance.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The molecular structure of this compound features a large, non-polar carbazole core and a polarizable chlorine atom. This structure imparts a predominantly non-polar character to the molecule, with a moderate dipole moment.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Aromatic hydrocarbons are generally miscible with other non-polar or weakly polar organic solvents.[1] It is anticipated that this compound will exhibit good solubility in non-polar aromatic solvents like toluene, due to favorable π-π stacking interactions between the aromatic rings of the solute and solvent. In non-polar aliphatic solvents such as hexane, the solubility is expected to be lower as the primary intermolecular forces would be weaker London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMF, DMSO): These solvents possess a significant dipole moment but lack acidic protons. They are effective at solvating polar molecules. Given the moderate polarity of this compound, it is predicted to be soluble in polar aprotic solvents like acetone, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The high polarity of DMF and DMSO, in particular, should facilitate the dissolution of this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has a hydrogen atom on the nitrogen, its ability to act as a hydrogen bond donor is limited. The primary interactions with alcohols will be dipole-dipole forces. Therefore, this compound is expected to have moderate to low solubility in lower-chain alcohols like methanol and ethanol, with solubility decreasing as the alkyl chain length of the alcohol increases.[2]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are often excellent solvents for a wide range of organic compounds. It is highly probable that this compound will be readily soluble in dichloromethane (DCM) and chloroform due to the compatible polarities and the potential for dipole-dipole interactions.

Predicted Qualitative Solubility Profile of this compound

Based on the theoretical principles outlined above and the known solubility of the parent compound, carbazole, the following table provides a predicted qualitative solubility profile for this compound at ambient temperature. It is crucial to note that this is a predictive guide, and experimental verification is essential for precise quantitative data.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar | Toluene | Soluble | Favorable π-π stacking interactions with the aromatic ring system. |

| Hexane | Sparingly Soluble | Weaker London dispersion forces are the primary mode of interaction. | |

| Polar Aprotic | Acetone | Soluble | Compatible polarity with the solute. |

| Tetrahydrofuran (THF) | Soluble | Moderately polar ether that should effectively solvate the molecule. | |

| Dimethylformamide (DMF) | Very Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar solvent that is an excellent solvent for many organic compounds. | |

| Polar Protic | Methanol | Moderately Soluble | Polarity is compatible, but hydrogen bonding is not a primary interaction. |

| Ethanol | Sparingly Soluble | Similar to methanol, with slightly reduced polarity. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | Effective solvent for moderately polar organic compounds. |

| Chloroform | Soluble | Similar properties to DCM, expected to be a good solvent. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The isothermal equilibrium method is a robust and widely accepted technique for this purpose.

Materials and Reagents

-

Solute: High-purity this compound (>98%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents (Toluene, Hexane, Acetone, THF, DMF, DMSO, Methanol, Ethanol, Dichloromethane, Chloroform)

-

Reference Standard: A known concentration of this compound for analytical calibration.

Equipment

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, compatible with the organic solvents used)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Workflow Diagram

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately add a known volume of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. Analytical methods for chlorinated carbazoles often employ gas chromatography-mass spectrometry (GC-MS) for sensitive detection.[3][4]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Data Analysis

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in that specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not static and can be influenced by several external factors. Understanding these relationships is key to controlling and manipulating the solubility for specific applications.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship is crucial for purification techniques like recrystallization, where a solvent is chosen that dissolves the compound well at high temperatures but poorly at low temperatures.

-

Purity: The presence of impurities in either the this compound or the solvent can affect the measured solubility.

-

Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form being studied.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the public domain, a robust understanding of its physicochemical properties allows for a reliable prediction of its behavior in common organic solvents. This guide provides a comprehensive theoretical framework and, more importantly, a detailed and actionable experimental protocol for researchers to determine precise solubility values. By adhering to this methodology, scientists and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final application, thereby harnessing the full potential of this versatile molecule.

References

- CK-12 Foundation. (2025, November 18). Physical and Chemical Properties of Aromatic Hydrocarbons.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2).

- National Center for Biotechnology Information. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. PMC.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds.

- ResearchGate. (n.d.). Degradative fate of this compound and 3,6-dichlorocarbazole in soil.

- ResearchGate. (n.d.). Preparation and Property Analysis of Antioxidant of Carbazole Derivatives.

- University of Manchester. (2016, June 10). Experimental and Theoretical Investigation for the Level of Conjugation in Carbazole-Based Precursors and Their Mono-, Di-, and Polynuclear Pt(II) Complexes. Research Explorer.

- PubChem. (n.d.). 3,6-Dichlorocarbazole. National Center for Biotechnology Information.

- UNEP. (n.d.). Analytical Methods.

- MDPI. (n.d.). Oxime Esters as Efficient Initiators in Photopolymerization Processes.

- PubMed. (n.d.). Degradative fate of this compound and 3,6-dichlorocarbazole in soil.

- Taylor & Francis Online. (n.d.). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.

- ResearchGate. (n.d.). Identification of trihydroxycarbazole by intensity (%) against....

- AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. Analytical Methods.

Sources

Quantum Mechanical Calculations of 3-Chlorocarbazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular properties of 3-Chlorocarbazole. As a significant scaffold in medicinal chemistry, a deep understanding of the electronic and structural characteristics of this compound is paramount for rational drug design and development. This document details the theoretical underpinnings of the computational methods, provides a step-by-step protocol for performing calculations, and discusses the interpretation of the results, including molecular geometry, vibrational frequencies, and frontier molecular orbitals. The insights gleaned from these calculations can significantly inform the prediction of molecular interactions, reactivity, and metabolic stability, thereby accelerating the drug discovery pipeline.

Introduction: The Significance of this compound and the Power of In Silico Analysis

Carbazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The introduction of a chlorine substituent at the 3-position of the carbazole ring, yielding this compound, can significantly modulate its physicochemical and pharmacological properties. Chlorine's electron-withdrawing nature can influence the molecule's polarity, metabolic stability, and binding affinity to biological targets.[2]

To rationally design novel therapeutics based on the this compound core, a detailed understanding of its three-dimensional structure, electronic distribution, and reactivity is essential. Quantum mechanical (QM) calculations offer a powerful in silico approach to probe these properties at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.[3] Among the various QM methods, Density Functional Theory (DFT) has emerged as a robust and computationally efficient tool for studying medium to large-sized molecules, making it ideal for the analysis of drug-like compounds.[3][4]

This guide will walk researchers through the theoretical and practical aspects of performing DFT calculations on this compound, enabling them to leverage computational chemistry for more informed drug discovery efforts.

Theoretical Framework: Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This is a significant departure from traditional ab initio methods that rely on the much more complex many-electron wavefunction.

The practical application of DFT is realized through the Kohn-Sham equations, which replace the interacting many-electron system with a fictitious system of non-interacting electrons moving in an effective potential. The key component of this effective potential is the exchange-correlation functional, which accounts for the complex quantum mechanical effects of exchange and correlation. The choice of this functional is crucial for the accuracy of the calculations.

For molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries and electronic properties.[5][6]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed workflow for performing quantum mechanical calculations on this compound using DFT.

Molecular Structure Preparation

The first step is to generate a three-dimensional structure of this compound. This can be done using molecular building software or by retrieving the structure from a chemical database such as PubChem.[7]

Geometry Optimization

The initial structure is a mere approximation of the molecule's true geometry. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Experimental Protocol:

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method and Basis Set:

-

Input File Preparation: Create an input file specifying the atomic coordinates, the chosen level of theory (B3LYP/6-311++G(d,p)), and the keyword for geometry optimization (e.g., Opt).

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Verification: Upon completion, it is crucial to perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

Computational Workflow for Geometry Optimization

Caption: Workflow for Geometry Optimization of this compound.

Vibrational Frequency Analysis

Vibrational frequency analysis not only confirms the nature of the stationary point found during geometry optimization but also provides the theoretical infrared (IR) and Raman spectra. These can be compared with experimental data to validate the computational model.

Experimental Protocol:

-

Calculation: Perform a frequency calculation at the same level of theory used for geometry optimization (B3LYP/6-311++G(d,p)).

-

Output Analysis: The output will list the vibrational frequencies and their corresponding IR and Raman intensities.

-

Visualization: Use visualization software to animate the normal modes of vibration to understand the atomic motions associated with each frequency.

-

Scaling: It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.[6][8]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.[9][10]

Experimental Protocol:

-

Data Extraction: From the output of the geometry optimization calculation, extract the energies of the HOMO and LUMO.

-

Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

-

Visualization: Generate isosurface plots of the HOMO and LUMO to visualize the spatial distribution of these orbitals. This will reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Logical Relationship of FMO Analysis

Caption: Relationship between Frontier Molecular Orbitals and Molecular Properties.

Interpreting the Results: Key Insights for Drug Development

The data generated from these quantum mechanical calculations provide a wealth of information that can guide drug development efforts.

| Calculated Property | Interpretation and Application in Drug Development |

| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule, which is crucial for understanding its shape and how it might fit into a biological target's binding site. Bond lengths and angles can reveal structural strain. |

| Vibrational Frequencies | Confirms the stability of the optimized structure. The theoretical IR spectrum can be used to identify the molecule and can be correlated with experimental data for validation. |

| HOMO Energy | A higher HOMO energy suggests a greater propensity to donate electrons, indicating potential sites for oxidative metabolism. |

| LUMO Energy | A lower LUMO energy indicates a greater propensity to accept electrons, highlighting potential sites for reductive metabolism or interaction with electron-rich biological nucleophiles. |

| HOMO-LUMO Energy Gap | A smaller energy gap suggests higher reactivity and lower kinetic stability, which could correlate with a shorter biological half-life. A larger gap implies greater stability. |

| Molecular Electrostatic Potential (MEP) | An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a target protein, such as hydrogen bonding and electrostatic interactions. |

Conclusion: Integrating Computational Chemistry into the Drug Discovery Workflow

Quantum mechanical calculations, particularly DFT, provide a robust and insightful approach to characterizing the fundamental properties of drug candidates like this compound. By elucidating its stable conformation, electronic properties, and potential sites of reactivity, these in silico methods empower medicinal chemists to make more informed decisions in the design and optimization of new chemical entities. The integration of these computational techniques into the early stages of the drug discovery process can lead to a more efficient and rational path toward the development of novel and effective therapeutics.

References

- Tröbs, M., et al. (2011). Degradative fate of this compound and 3,6-dichlorocarbazole in soil. Environmental Science and Pollution Research, 18(6), 977-986.

- Tröbs, M., et al. (2010). Degradative fate of this compound and 3,6-dichlorocarbazole in soil. PubMed.

- de Oliveira, R. B., & de Alencastro, R. B. (2017). Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review. Current Drug Metabolism, 18(6), 496-506.

- Abd El-Kareem, M. S. M., et al. (2018). Semi-Empirical and HOMO, LUMO Studies of Some Chlorinated Pesticides Compounds. Communications in Computational Chemistry, 6, 1-12.

- Wu, J., et al. (2002). Density Functional Theory Studies on the Structures and Vibrational Spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(10), 2227-2235.

- Beniwal, S. C., & Virmani, T. (2023). RECENT ADVANCEMENT OF CARBAZOLE HYBRID: A PRIVILEGED SCAFFOLD IN NEW DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research, 14(3), 1054-1062.

- Hestand, N. J., & Spano, F. C. (2018). Understanding the Electronic Properties of Acceptor–Acceptor′–Acceptor Triads. The Journal of Physical Chemistry B, 122(14), 3745-3755.

- Jasiński, R., & Dresler, E. (2018). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Journal of Molecular Structure, 1157, 434-441.

- Wang, Y., et al. (2020). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy, 35(1), 26-34.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). HOMO-LUMO energy and other electronic properties of title compound. ResearchGate.

- Harini, S., et al. (2022). Investigation on Synthetic and Computational Studies of Carbazole Dertivates. ResearchGate.

- Grambow, C. A., et al. (2023). High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. ChemRxiv.

- Al-Otaibi, J. S., et al. (2022). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials, 7(1), 1-10.

- Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(5), e07031.

- Abdjan, M. I., et al. (2022). Computational Studies on Carbazole-Pyranocoumarin Conjugate Against α-glucosidase Enzyme. Engineered Science, 19, 1-11.

- Wang, Y., et al. (2014). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[11][12][13]triazolo[4,3-a]pyridine. Molecules, 19(12), 20492-20502.

- Larin, A. V., et al. (2017). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Vibrational Spectroscopy, 92, 227-237.

- Thangavel, S., & Anbarasan, P. M. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1262, 133034.

- Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.

- Michalska, D., & Wysokiński, R. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. International Journal of Molecular Sciences, 23(2), 875.

- Choudhury, T. R., & Chakraborty, S. (2022). Review of Recent Computational Research on the Adsorption of PFASs with a Variety of Substrates. International Journal of Environmental Research and Public Health, 19(15), 9205.

- Mestiri, T., et al. (2017). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. Journal of Molecular Structure, 1137, 723-731.

- Aamir, M., et al. (2023). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Chemistry Research Journal, 8(3), 1-7.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C12H8ClN | CID 520302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. mdpi.com [mdpi.com]

Reactivity and electrophilic substitution sites of 3-Chlorocarbazole

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution of 3-Chlorocarbazole

Abstract

Carbazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and biological activity.[1] The introduction of a halogen substituent, such as chlorine at the 3-position, significantly modulates the electronic landscape of the carbazole nucleus, thereby influencing its reactivity and the regioselectivity of subsequent chemical transformations. This guide provides a comprehensive analysis of the factors governing electrophilic aromatic substitution (EAS) on this compound. We will dissect the interplay between the activating nature of the carbazole ring and the dual electronic effects of the chloro substituent to predict and rationalize the primary sites of electrophilic attack. This document serves as a critical resource for chemists engaged in the synthesis and functionalization of carbazole-based molecules, offering both theoretical grounding and practical, field-proven insights.

The Carbazole Nucleus: An Electron-Rich Aromatic System

The carbazole ring system is an electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, increasing the electron density of the entire ring. This inherent electronic character makes carbazole highly susceptible to attack by electrophiles, far more so than benzene.

Theoretical and experimental studies have established a clear hierarchy of reactivity for the positions on the unsubstituted carbazole ring.[2][3] The positions para to the nitrogen atom (C3 and C6) are the most activated and nucleophilic, followed by the positions adjacent to the nitrogen (C1 and C8). Computational analyses using the Fukui index, a measure of a site's reactivity towards electrophilic attack, confirm that the C3 and C6 atoms are the predominant sites for substitution.[2]

Caption: Decision workflow for determining the primary electrophilic substitution site.

Key Electrophilic Substitution Reactions and Protocols

The deactivating nature of the 3-chloro substituent means that reaction conditions for electrophilic substitution may need to be more forcing than those used for unsubstituted carbazole.

Halogenation

Further halogenation, particularly chlorination, is a well-documented reaction that proceeds with high regioselectivity.

Reaction: this compound → 3,6-Dichlorocarbazole

Predicted Regioselectivity & Data Summary

| Reaction | Electrophile | Major Product | Minor Products (Predicted) | Reference |

|---|---|---|---|---|

| Chlorination | Cl⁺ | 3,6-Dichlorocarbazole | 1,3-Dichlorocarbazole, 3,8-Dichlorocarbazole | [2][4] |

| Bromination | Br⁺ | 3-Bromo-6-chlorocarbazole | 1-Bromo-3-chlorocarbazole | [5] |

| Nitration | NO₂⁺ | 3-Chloro-6-nitrocarbazole | 3-Chloro-1-nitrocarbazole | [6] |

| Friedel-Crafts Acylation | RCO⁺ | 6-Acyl-3-chlorocarbazole | 1-Acyl-3-chlorocarbazole | [7][8]|

Experimental Protocol: Synthesis of 3,6-Dichlorocarbazole

This protocol is a representative procedure based on established methods for carbazole chlorination using sulfuryl chloride, a common and effective chlorinating agent. [9] Self-Validating System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The final product's identity and purity are confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS), which should match literature values.

Methodology:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl byproduct), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).

-

Quenching: Upon completion, slowly pour the reaction mixture into ice-cold water to quench the reaction and decompose any excess sulfuryl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the same organic solvent.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) to yield pure 3,6-dichlorocarbazole.

Nitration

Nitration introduces a nitro group (—NO₂), a versatile functional group that is a precursor for amines and other functionalities. The reaction typically employs a mixture of nitric acid and sulfuric acid.

Reaction: this compound → 3-Chloro-6-nitrocarbazole